molecular formula C12H17ClN2 B3200154 [1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine CAS No. 1017428-37-3

[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine

Cat. No. B3200154
CAS RN: 1017428-37-3
M. Wt: 224.73 g/mol
InChI Key: VVHVVRVZRPSGIS-UHFFFAOYSA-N
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Description

“[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine” is a chemical compound . It’s part of a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine,” focusing on six unique applications:

Neuropharmacology

Research into [1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine has shown potential in neuropharmacology, particularly in the modulation of neurotransmitter systems. This compound can interact with various receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. These interactions are crucial for developing treatments for neurological disorders like depression, anxiety, and schizophrenia .

Cancer Research

This compound has been investigated for its anticancer properties. Studies have indicated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways essential for cancer cell survival. This makes it a promising candidate for developing new chemotherapeutic agents .

Antimicrobial Activity

[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of these microorganisms, leading to cell death. This property is particularly valuable in the development of new antibiotics and antifungal agents .

properties

IUPAC Name

[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-2-3-11(13)6-12(9)15-5-4-10(7-14)8-15/h2-3,6,10H,4-5,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHVVRVZRPSGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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